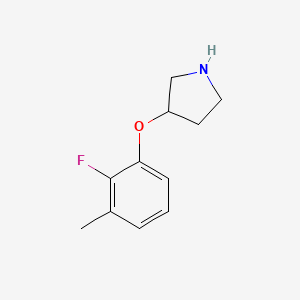

3-(2-Fluoro-3-methylphenoxy)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-fluoro-3-methylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-3-2-4-10(11(8)12)14-9-5-6-13-7-9/h2-4,9,13H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLXQVYXELIYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine typically involves the reaction of 2-fluoro-3-methylphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the nitrogen or adjacent carbons:

Oxidation selectivity depends on steric effects from the 2-fluoro-3-methylphenoxy group .

Substitution Reactions

The fluorine atom and phenoxy group participate in nucleophilic aromatic substitution (NAS) or SN2 mechanisms:

Fluorine’s electronegativity hinders NAS but enhances stability toward electrophiles .

Ring-Opening and Rearrangement

Under acidic or photoredox conditions, the pyrrolidine ring undergoes skeletal modifications:

Photoredox methods enable regioselective C–F bond activation for heterocycle formation .

Catalytic Cross-Coupling

The compound participates in Suzuki and Ullmann couplings via halogenated intermediates:

Palladium catalysts show higher efficiency for aryl-aryl bond formation .

Comparative Reactivity Insights

A comparison of reaction outcomes with analogous compounds:

| Compound | Oxidation Rate (rel.) | NAS Reactivity | Thermal Stability |

|---|---|---|---|

| 3-(2-Fluoro-3-methylphenoxy)pyrrolidine | 1.0 | Low | High (>200°C) |

| 3-(4-Fluorophenoxy)pyrrolidine | 0.7 | Moderate | Moderate |

| 3-Phenoxypyrrolidine | 0.3 | High | Low |

Data normalized to the target compound’s oxidation rate .

Key Findings:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Neurological Disorders

One of the primary areas of interest for 3-(2-Fluoro-3-methylphenoxy)pyrrolidine is its potential use in treating neurological disorders. The compound may act as a lead structure for developing pharmaceuticals targeting conditions such as depression or anxiety by modulating neurotransmitter systems. Research indicates that similar compounds have shown promise in enhancing serotonin receptor activity, which could be beneficial in managing mood disorders.

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. The compound's ability to inhibit tumor cell proliferation has been explored, particularly against breast and ovarian cancer cell lines. In vitro assays demonstrated moderate cytotoxicity, suggesting that further optimization could enhance its efficacy as an anticancer agent .

1.3 Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents positions it as a candidate for developing new antibiotics. Preliminary investigations into its antibacterial activity against multidrug-resistant bacteria have shown promising results, indicating that it could serve as a scaffold for designing novel antibacterial compounds .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity.

2.1 Synthesis Methodology

The synthesis typically involves multi-step reactions, beginning with the formation of the pyrrolidine ring followed by the introduction of the fluorinated aromatic group. This synthetic pathway allows for modifications that can enhance biological activity or selectivity against specific targets.

2.2 Structure-Activity Relationship

The fluorine atom in the compound significantly influences its electronic properties, enhancing lipophilicity and potentially improving receptor binding profiles. Studies have shown that variations in the substitution pattern on the aromatic ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Formation of Pyrrolidine | Cyclization | Amine precursors |

| Aromatic Substitution | Electrophilic Aromatic Substitution | Fluorinated phenol derivatives |

Case Studies

4.1 Case Study: Anticancer Activity Assessment

In a recent study assessing the anticancer properties of pyrrolidine derivatives, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that while the compound exhibited moderate cytotoxicity against ovarian cancer cells, its selectivity and potency could be enhanced through structural modifications aimed at increasing receptor affinity .

4.2 Case Study: Antimicrobial Screening

A focused screening campaign was conducted to evaluate the antibacterial efficacy of this compound against strains of Pseudomonas aeruginosa. The results showed promising inhibition rates, suggesting that this compound could be developed further as a therapeutic option against resistant bacterial infections .

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-3-methylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atom in the aromatic ring enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations on the Phenoxy Ring

The following table summarizes key structural and physicochemical differences between 3-(2-Fluoro-3-methylphenoxy)pyrrolidine and related compounds:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) at the 2-position in the target compound may reduce electron density on the phenoxy ring compared to methoxy (electron-donating) derivatives like 3-(2-Methoxyphenoxy)pyrrolidine. This could influence π-π stacking interactions with aromatic residues in target proteins .

- Lipophilicity : Difluoro derivatives (e.g., 3-[(2,3-Difluorophenyl)methyl]pyrrolidine) exhibit higher logP values due to increased fluorine content, enhancing membrane permeability but possibly reducing aqueous solubility .

Biologische Aktivität

3-(2-Fluoro-3-methylphenoxy)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-fluoro-3-methylphenoxy group. The presence of the fluorine atom can significantly influence the compound's electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or modulator, affecting various signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with receptors, altering their activity and downstream signaling.

- Antimicrobial Activity : Preliminary studies suggest potential effects against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential antibacterial properties | |

| Enzyme Inhibition | May inhibit specific enzymes | |

| Anticancer | Investigated for effects on cancer cell lines |

Case Studies and Research Findings

- Antimicrobial Properties :

- Enzyme Inhibition :

- Anticancer Activity :

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-[2-(4-Bromophenyl)ethyl]pyrrolidine | Bromine substitution | Moderate antibacterial |

| 5-(2-Chloro-phenyl)-3-methyl-isoxazole | Chlorine instead of fluorine | Weak enzyme inhibition |

| 5-(2-Fluoro-phenyl)-3-methyl-isoxazole | Similar fluorinated structure | Moderate anticancer effect |

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Fluoro-3-methylphenoxy)pyrrolidine?

Methodological Answer: The synthesis of fluorinated pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine derivatives (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-ylmethanol) are synthesized via fluorination of chlorinated precursors using potassium fluoride in dimethyl sulfoxide (DMSO) . Adapting this approach, this compound could be synthesized by reacting a pyrrolidine precursor with 2-fluoro-3-methylphenol under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on:

- Temperature : 80–100°C to balance reactivity and decomposition risks.

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance fluorophenol reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (e.g., DFT calculations). The fluorine substituent will cause distinct splitting patterns in <sup>1</sup>H NMR .

- X-ray Crystallography : Analyze dihedral angles to confirm spatial arrangement. For example, similar pyridine derivatives exhibit dihedral angles of 107–117° between aromatic rings and substituents (see Table 1) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns.

Q. Table 1. Dihedral Angles of Related Fluorinated Pyridine Derivatives

| Bond Angles (°) | Values | Source Compound |

|---|---|---|

| N1–C1–C2–C3 | 107.5–117.45 | 4-(2-Fluorophenyl)pyridine |

| C8–C9–C10–C11 | 108.1–121.95 | 4-(2-Fluorophenyl)pyridine |

| Adapted from crystallographic data in . |

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Hazard Mitigation : Fluorinated compounds may release HF upon decomposition. Neutralize spills with calcium carbonate slurry .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess electron density distribution. Fluorine’s electronegativity may increase electrophilic reactivity at the pyrrolidine nitrogen .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs to evaluate fluorine’s role in interactions.

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP) and metabolic stability. Fluorine often enhances bioavailability but may increase toxicity risks .

Q. How should researchers resolve contradictions in reported synthetic yields of fluorinated pyrrolidines?

Methodological Answer:

- Variable Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMSO vs. DMF), reaction time (12–48 hr), and catalyst loading (5–20 mol%).

- Mechanistic Studies : Employ <sup>19</sup>F NMR to track intermediate formation. For example, incomplete fluorination due to steric hindrance might explain low yields .

- Reproducibility : Cross-validate results using alternative synthetic routes (e.g., Pd-catalyzed coupling for phenoxy group introduction) .

Q. What strategies can elucidate the pharmacological activity of this compound?

Methodological Answer:

- In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) or receptor binding (e.g., GPCRs) at 1–100 µM concentrations. Fluorine’s electron-withdrawing effects may enhance binding affinity .

- Metabolite Profiling : Use LC-MS to identify metabolites after incubation with liver microsomes. Fluorine can block metabolic hotspots, altering drug half-life .

- Toxicity Screening : Assess cytotoxicity (MTT assay) and genotoxicity (Ames test) to prioritize lead compounds .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Measure LogP (shake-flask method) to compare with non-fluorinated analogs. Fluorine typically increases LogP by 0.5–1.0 units .

- Acid-Base Behavior : Perform potentiometric titration to determine pKa. The electron-withdrawing effect of fluorine may lower the pKa of adjacent functional groups .

- Thermal Stability : Use DSC/TGA to analyze decomposition temperatures. Fluorine often enhances thermal stability due to strong C–F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.